6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Overview
Description
6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a complex organic compound belonging to the class of spirochromenes Spirochromenes are characterized by their unique spirocyclic structure, which consists of two rings connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with appropriate aldehydes and phenols under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid, sodium hydroxide .Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: Its spirocyclic structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6’-phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-thione
- 6’-(4-Methoxyphenyl)-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one
Uniqueness
6’-Phenyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties compared to other spirochromenes. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H22O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-phenylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C23H22O3/c24-22-14-18(16-7-3-1-4-8-16)19-13-17-9-12-23(10-5-2-6-11-23)26-20(17)15-21(19)25-22/h1,3-4,7-8,13-15H,2,5-6,9-12H2 |
InChI Key |
IHOKQPFZZUFGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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